N-[2-(4-methoxyphenyl)ethyl]-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide
Description
N-[2-(4-Methoxyphenyl)ethyl]-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide is a synthetic small molecule featuring an imidazo[2,1-b]thiazole core substituted with 4-methoxyphenyl groups at positions 3 and 4. The presence of dual 4-methoxyphenyl substituents enhances its lipophilicity and may influence receptor binding kinetics, as seen in structurally related compounds .
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3S/c1-28-19-7-3-16(4-8-19)11-12-24-22(27)13-18-15-30-23-25-21(14-26(18)23)17-5-9-20(29-2)10-6-17/h3-10,14-15H,11-13H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKCQLHSDJDIEAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)ethyl]-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazo[2,1-b]thiazole core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of methoxyphenyl groups: This can be achieved through electrophilic aromatic substitution reactions using methoxyphenyl halides and suitable catalysts.
Acetylation: The final step involves the acetylation of the intermediate compound to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Oxidation Reactions
This compound undergoes oxidation primarily at its imidazo[2,1-b] thiazole core and methoxyphenyl substituents. Key reagents and outcomes include:
| Reagent/Conditions | Site of Reaction | Product | Yield | Sources |
|---|---|---|---|---|
| KMnO₄ (acidic/basic medium) | Imidazole ring | Carboxylic acid derivatives | 65-78% | |
| H₂O₂ (aqueous) | Thiazole sulfur atom | Sulfoxide/sulfone derivatives | 45-60% | |
| Ozone (O₃) | Aromatic methoxy groups | Demethylation to phenolic derivatives | 82% |
Mechanistic Insights :
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KMnO₄ oxidizes the imidazole ring’s electron-rich regions to form carboxylic acids via radical intermediates.
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H₂O₂ selectively oxidizes the thiazole sulfur, forming sulfoxides under mild conditions and sulfones at elevated temperatures.
Reduction Reactions
Reductive transformations target the acetamide group and aromatic rings:
Key Observations :
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NaBH₄ selectively reduces the acetamide carbonyl without affecting the heterocyclic core.
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Catalytic hydrogenation removes methoxy groups, yielding alkylated phenyl derivatives .
Substitution Reactions
The compound participates in electrophilic and nucleophilic substitutions:
Electrophilic Substitution
Nucleophilic Substitution
| Reagent/Conditions | Site of Reaction | Product | Yield | Sources |
|---|---|---|---|---|
| NH₃ (ethanol, reflux) | Acetamide group | Primary amine derivative | 80% | |
| R-OH (acid catalysis) | Methoxy groups | Alkoxy-substituted analogs | 73% |
Notable Trends :
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Nitration occurs preferentially at the para position of methoxyphenyl groups due to their electron-donating nature .
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Chlorination at the thiazole C-5 position enhances bioactivity in related compounds .
Acid-Base Reactions
The compound’s reactivity in acidic/basic environments:
Mechanism :
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Acidic hydrolysis cleaves the acetamide bond, producing carboxylic acid and amine fragments.
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Base-induced demethylation generates phenolic groups, improving water solubility .
Comparative Reactivity Table
| Reaction Type | Preferred Sites | Key Reagents | Industrial Relevance |
|---|---|---|---|
| Oxidation | Imidazole ring, thiazole S | KMnO₄, H₂O₂ | Pharmaceutical intermediate |
| Reduction | Acetamide, methoxy groups | NaBH₄, H₂/Pd-C | Bioactive metabolite synthesis |
| Substitution | Phenyl rings, thiazole C-5 | HNO₃, Cl₂, NH₃ | Drug derivatization |
| Acid-Base | Acetamide, methoxy groups | HCl, NaOH | Prodrug activation |
Scientific Research Applications
Chemical Structure and Synthesis
The compound features an imidazo[2,1-b][1,3]thiazole core with methoxyphenyl substituents, contributing to its unique properties. The synthesis typically involves multi-step organic reactions starting from the imidazo core, followed by the introduction of phenyl groups through substitution reactions. Common reagents used in the synthesis include halogenated precursors and solvents like dimethylformamide (DMF) and dichloromethane (DCM) .
Recent studies have highlighted several biological activities associated with N-[2-(4-methoxyphenyl)ethyl]-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide:
- Antimicrobial Properties : Derivatives of imidazo[2,1-b][1,3]thiazole have shown significant antimicrobial activity. For instance, related compounds demonstrated potent anti-tuberculosis effects against Mycobacterium tuberculosis, with minimal inhibitory concentrations (MICs) as low as 3.125 μg/mL . Additionally, some derivatives exhibited promising antibacterial and antifungal activities against various strains.
- Mechanism of Action : The compound likely interacts with specific molecular targets such as enzymes or receptors, modulating their activity and leading to downstream biological effects. However, detailed studies are required to elucidate the precise molecular pathways involved .
Potential Applications
The applications of N-[2-(4-methoxyphenyl)ethyl]-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide can be categorized into several key areas:
Pharmaceutical Development
- Antitubercular Agents : Given its demonstrated activity against Mycobacterium tuberculosis, this compound may serve as a lead structure for developing new antitubercular agents.
- Antimicrobial Drug Discovery : Its broad-spectrum antimicrobial properties suggest potential utility in addressing antibiotic resistance.
Biological Research
- Target Identification : The interactions of this compound with specific enzymes or receptors can be studied to identify new biological targets for drug development.
- Mechanistic Studies : Understanding its mechanism of action can provide insights into the biochemical pathways involved in microbial resistance.
Chemical Biology
- Probe Development : The unique structural features of this compound make it suitable for developing chemical probes to study biological processes at the molecular level.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Structural Modifications in Analogues
Key structural variations among imidazo[2,1-b]thiazole derivatives include:
Table 1: Structural Comparison of Selected Analogues
Pharmacological Activity Comparison
Cytotoxic Activity
- Target Compound: Limited direct data, but structurally related imidazo[2,1-b]thiazoles (e.g., compound 5l) exhibit potent cytotoxicity against MDA-MB-231 (IC50 = 1.4 µM), surpassing sorafenib (IC50 = 5.2 µM) .
- Compound 3c (): Demonstrated significant activity against prostate cancer (PC-3, log10GI50 < -8.00) .
- N-Pyridinyl Derivatives : Moderate to low activity in HepG2 cells, highlighting selectivity for breast cancer lines .
Enzyme Inhibition
Critical Analysis of Divergent Findings
- Contradictions in Cytotoxicity : While compound 5l shows high potency in MDA-MB-231, other analogues (e.g., 3c) excel in prostate cancer models, suggesting cell-line-dependent efficacy .
- Enzyme vs. Cytotoxic Activity: No direct correlation exists between AR inhibition and cytotoxicity, indicating divergent mechanisms .
Biological Activity
N-[2-(4-methoxyphenyl)ethyl]-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features an imidazo[2,1-b][1,3]thiazole core with methoxyphenyl substituents. Its chemical formula is C20H22N2O2S, and it has a molecular weight of 354.47 g/mol. The unique arrangement of functional groups contributes to its biological activity.
The biological activity of N-[2-(4-methoxyphenyl)ethyl]-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes. For example, compounds within the imidazo[2,1-b][1,3]thiazole class have shown potential as inhibitors of DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication .
- Anticancer Activity : Research indicates that derivatives of imidazo[2,1-b][1,3]thiazole exhibit antiproliferative effects against various cancer cell lines. These effects are often linked to the compound's ability to induce apoptosis and inhibit cell cycle progression .
Antibacterial Activity
N-[2-(4-methoxyphenyl)ethyl]-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide has been evaluated for its antibacterial properties. Compounds with similar structures have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism often involves interference with bacterial DNA replication processes .
Anticancer Activity
Numerous studies have reported the anticancer potential of imidazo[2,1-b][1,3]thiazole derivatives. For instance:
- Cell Line Studies : In vitro studies show that these compounds can inhibit the proliferation of pancreatic cancer cells with IC50 values indicating significant potency .
- Mechanistic Insights : Investigations into the mechanisms reveal that these compounds may trigger apoptosis via mitochondrial pathways and inhibit key signaling pathways involved in tumor growth .
Anti-inflammatory Activity
Some derivatives demonstrate anti-inflammatory properties by modulating inflammatory cytokine production. This activity can be beneficial in treating conditions characterized by chronic inflammation .
Case Studies and Research Findings
Q & A
Q. Table 1: Key Reaction Parameters
| Step | Reagents/Conditions | Yield Optimization Tips | References |
|---|---|---|---|
| Cyclization | DMF, 80°C, 12 hrs | Use N₂ atmosphere to prevent oxidation | |
| Acetylation | EDCI/HOBt, CH₂Cl₂, RT | Stir for 24 hrs for >90% yield |
Basic: What analytical techniques confirm structural integrity and purity?
Answer:
- NMR spectroscopy : 1H/13C NMR identifies functional groups (e.g., methoxy peaks at δ 3.8 ppm) .
- Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ = 478.18) .
- HPLC : Reverse-phase C18 column (ACN:H₂O gradient) ensures >95% purity .
- X-ray crystallography : Resolves stereochemistry (if crystals form) .
Advanced: How can synthesis yield and selectivity be improved for scale-up?
Answer:
- Catalyst optimization : Use 10 mol% CuI for Sonogashira couplings to reduce byproducts .
- Solvent screening : Replace DMF with acetonitrile for better imidazothiazole cyclization kinetics .
- DoE (Design of Experiments) : Apply factorial design to optimize temperature (70–80°C) and stoichiometry (1:1.2 molar ratio) .
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
- Orthogonal assays : Compare antimicrobial activity (e.g., MIC via broth dilution) with cytotoxicity (MTT assay) to distinguish true bioactivity from nonspecific effects .
- Structural analogs : Test derivatives with modified methoxy groups (Table 2) to isolate active pharmacophores .
Q. Table 2: Bioactivity of Structural Analogs
| Analog Structure | Bioactivity (IC₅₀/MIC) | Key Modification | References |
|---|---|---|---|
| Ethyl 4-{2-[6-(4-methoxyphenyl)... | Anticancer: 8.2 μM | Ethyl ester substitution | |
| 5-(4-Fluorophenyl)thiazole | Antimicrobial: MIC = 16 μg/mL | Fluorine at para position |
Advanced: What experimental designs elucidate the compound’s mechanism of action?
Answer:
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to target enzymes (e.g., acetylcholinesterase) .
- Molecular docking : Use AutoDock Vina with PDB structures (e.g., 4EY7) to predict binding poses .
- siRNA knockdown : Validate target relevance in cellular models (e.g., HEK293 cells) .
Advanced: How to conduct SAR studies against analogs with modified aryl groups?
Answer:
- Synthetic modifications : Replace 4-methoxyphenyl with 3,4-dimethoxyphenyl or 4-fluorophenyl .
- Bioactivity profiling : Compare IC₅₀ values across analogs using dose-response curves.
- Computational modeling : Perform DFT calculations to correlate electronic properties (HOMO/LUMO) with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
